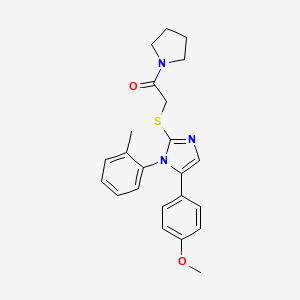

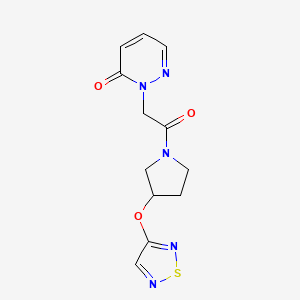

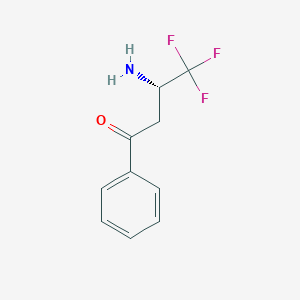

![molecular formula C21H13F2N5O2S B2369338 N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine CAS No. 866811-57-6](/img/structure/B2369338.png)

N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a triazoloquinazoline derivative that has been synthesized using various methods.

Scientific Research Applications

Fluorescent Light-Up Detection of Amine Vapors

A study by Gao et al. (2016) demonstrated the development of a fluorescent sensor for light-up detection of amine vapors, highlighting its potential in agricultural, pharmaceutical, and food industries due to the health risks posed by volatile amine vapors. The sensor, based on aggregation-induced emission (AIE) properties, offers a portable and sensitive solution for detecting amine vapors and can be utilized for food spoilage detection and as a fluorescent invisible ink (Gao et al., 2016).

Synthesis of [1,3,4]Thiadiazolo[3,2-a]quinazolin-5-one Derivatives

Shlenev et al. (2017) explored the synthesis of new nitro and sulfonamide derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one, showcasing the compound's versatility in chemical synthesis. These derivatives were created through cyclocondensation, offering insights into chemical reactions involving halobenzoyl chlorides and highlighting the compound's relevance in developing new chemical entities (Shlenev et al., 2017).

Anti-inflammatory Activity of Fluorine-Substituted Derivatives

Sun et al. (2019) investigated the anti-inflammatory activity of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives. The study revealed that these compounds exhibited potential inhibitory effects on LPS-induced NO secretion, suggesting their usefulness in developing new anti-inflammatory agents (Sun et al., 2019).

IKur Inhibitors for Atrial Fibrillation Treatment

Gunaga et al. (2017) disclosed the optimization of the phenyl quinazoline series, leading to a clinical candidate for treating atrial fibrillation. This study emphasizes the compound's significance in pharmaceutical research, particularly in discovering new therapeutic agents for cardiovascular diseases (Gunaga et al., 2017).

Regioselective Sulfonylation and N- to O-Sulfonyl Migration

Mertens et al. (2013) examined the sulfonylation of quinazolin-4(3H)-ones, revealing insights into chemical processes such as regioselective sulfonylation and unexpected N- to O-sulfonyl migration. This study provides valuable information for chemical synthesis and modifications of quinazolinones (Mertens et al., 2013).

properties

IUPAC Name |

N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F2N5O2S/c22-13-5-9-15(10-6-13)24-19-17-3-1-2-4-18(17)28-20(25-19)21(26-27-28)31(29,30)16-11-7-14(23)8-12-16/h1-12H,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHMNODOTKAVOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)S(=O)(=O)C4=CC=C(C=C4)F)NC5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F2N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

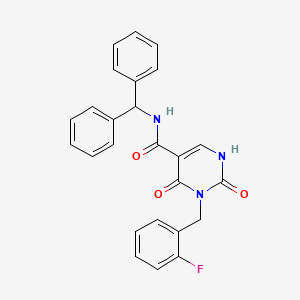

![(Z)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3-methylphenyl)prop-2-enenitrile](/img/structure/B2369262.png)

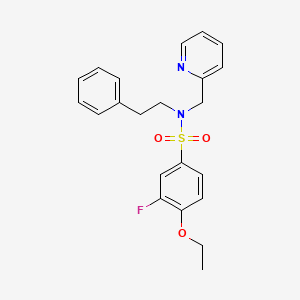

![2-Methyl-4-[4-(2-phenoxypropanoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2369265.png)

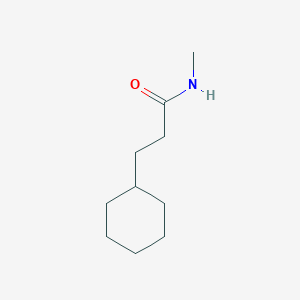

![2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2369270.png)

![1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2369271.png)